molecular formula C10H10F3N B2839228 2-[1-(Trifluoromethyl)cyclopropyl]aniline CAS No. 1936460-03-5

2-[1-(Trifluoromethyl)cyclopropyl]aniline

Cat. No.: B2839228
CAS No.: 1936460-03-5
M. Wt: 201.192
InChI Key: SOMMUDVHTHGWPS-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclopropyl]aniline is an organic compound with the molecular formula C10H10F3N It consists of a cyclopropyl ring substituted with a trifluoromethyl group and an aniline moiety

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclopropyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 2-(1-(Trifluoromethyl)cyclopropyl)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research on 2-(1-(Trifluoromethyl)cyclopropyl)aniline could focus on its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, new methods for its synthesis could be explored . Further functional group interconversions or skeletal elaborations could afford structurally distinct cyclopropyl variants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]aniline can be achieved through several methods. One common approach involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to form trifluoromethyl-substituted cyclopropanes . This reaction is typically catalyzed by an adamantylglycine-derived dirhodium complex, which provides high diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)cyclopropyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Trifluoromethyl)cyclopropyl)benzene
  • 2-(1-(Trifluoromethyl)cyclopropyl)phenol
  • 2-[1-(Trifluoromethyl)cyclopropyl]aniline derivatives

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl-substituted cyclopropyl ring and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-3-1-2-4-8(7)14/h1-4H,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMMUDVHTHGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936460-03-5
Record name 2-[1-(trifluoromethyl)cyclopropyl]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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